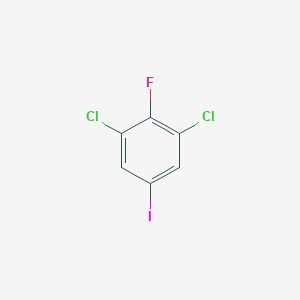

1,3-Dichloro-2-fluoro-5-iodobenzene

CAS No.: 133307-08-1

Cat. No.: VC4604102

Molecular Formula: C6H2Cl2FI

Molecular Weight: 290.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133307-08-1 |

|---|---|

| Molecular Formula | C6H2Cl2FI |

| Molecular Weight | 290.88 |

| IUPAC Name | 1,3-dichloro-2-fluoro-5-iodobenzene |

| Standard InChI | InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |

| Standard InChI Key | UCQPKKMSAOKIEA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Cl)F)Cl)I |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1,3-dichloro-2-fluoro-5-iodobenzene features a benzene ring with halogen substituents at positions 1 (chlorine), 2 (fluorine), 3 (chlorine), and 5 (iodine). This ortho-, meta-, and para-halogenation pattern creates electronic asymmetry, influencing its reactivity in synthetic pathways. The SMILES notation encapsulates this substitution geometry .

Physical Properties

The compound typically presents as a pale-yellow to brown solid or liquid, depending on purity and storage conditions . Key physical properties include:

The limited solubility data necessitate preparatory techniques such as sonication in solvents like DMSO or PEG300 for experimental use .

Synthesis and Manufacturing

Industrial synthesis of 1,3-dichloro-2-fluoro-5-iodobenzene typically involves sequential halogenation of benzene derivatives. While detailed protocols are proprietary, general approaches include:

-

Electrophilic Substitution: Introducing iodine via iodination of a pre-chlorinated/fluorinated benzene intermediate.

-

Halex Exchange: Replacing a nitro or sulfonic group with fluorine using HF-based reagents .

The compound’s purity (97–98%) is achieved through column chromatography or recrystallization, as noted in commercial specifications .

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by the electron-withdrawing effects of halogens, which activate the ring toward nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions. Key reactions include:

-

Suzuki-Miyaura Coupling: The iodine atom at position 5 serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids to form biaryl structures .

-

Nucleophilic Substitution: Chlorine and fluorine atoms at positions 1, 2, and 3 participate in displacement reactions with amines or alkoxides, facilitating derivatization .

The iodine substituent’s polarizability enhances oxidative addition in catalytic cycles, making the compound valuable in synthesizing complex organoiodides .

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

The compound’s halogen diversity enables its use in constructing active pharmaceutical ingredients (APIs). For example, it serves as a precursor in antipsychotic and anticancer agents, where halogen atoms improve bioavailability and metabolic stability .

Material Science

In organic electronics, the compound acts as a building block for halogenated polymers with enhanced thermal stability and electronic properties .

Agrochemicals

Derivatives of 1,3-dichloro-2-fluoro-5-iodobenzene are employed in herbicides and pesticides, leveraging halogen interactions with biological targets .

Storage recommendations emphasize protection from light and moisture to prevent decomposition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume